molecular formula C7H3Cl2NO4 B034016 2,4-Dichloro-5-nitrobenzoic acid CAS No. 19861-62-2

2,4-Dichloro-5-nitrobenzoic acid

Cat. No. B034016
Key on ui cas rn: 19861-62-2
M. Wt: 236.01 g/mol
InChI Key: TXZVRLLCMSPNOH-UHFFFAOYSA-N
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Patent
US08889695B2

Procedure details

2,4-Dichlorobenzoic acid 1-1 (1.0 g, 5.34 mmol) was added in one portion to a stirred solution of concentrated nitric acid (0.26 mL, 5.75 mmol) in concentrated sulphuric acid (7 mL). After 3 hours at room temperature the solution was poured onto ice. The resulting white solid was isolated via filtration and washed with H2O (×3). The white solid was then stirred with 1% Na2CO3 (aq) (20 mL) for 1 h at room temperature. Remaining insoluble material was filtered off and the resulting clear filtrate was concentrated to a pale yellow solid. Recrystallisation from H2O afforded the sodium salt as pale yellow crystals. (Note: the other minor product, sodium 2,4-dichloro-3-nitrobenzoate, remained in solution). The yellow crystals of sodium 2,4-dichloro-5-nitrobenzoate was dissolved in a minimum amount of H2O and acidified by the slow addition of concentrated HCl until a white precipitate formed. After isolation by filtration and washing with H2O 2,4-dichloro-5-nitrobenzoic acid 1-2 was obtained as a white solid (0.91 g, 72%). 1H NMR (400 MHz, CDCl3) δ7.73 (s, 1H), 8.60 (s, 1H).
Name
sodium 2,4-dichloro-3-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 2,4-dichloro-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
72%

Identifiers

REACTION_CXSMILES
ClC1C([N+]([O-])=O)=C(Cl)C=CC=1C([O-])=O.[Na+].[Cl:16][C:17]1[CH:25]=[C:24]([Cl:26])[C:23]([N+:27]([O-:29])=[O:28])=[CH:22][C:18]=1[C:19]([O-:21])=[O:20].[Na+].Cl>O>[Cl:16][C:17]1[CH:25]=[C:24]([Cl:26])[C:23]([N+:27]([O-:29])=[O:28])=[CH:22][C:18]=1[C:19]([OH:21])=[O:20] |f:0.1,2.3|

Inputs

Step One
Name
sodium 2,4-dichloro-3-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)[O-])C=CC(=C1[N+](=O)[O-])Cl.[Na+]
Step Two
Name
sodium 2,4-dichloro-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)[O-])C=C(C(=C1)Cl)[N+](=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
After isolation by filtration
WASH
Type
WASH
Details
washing with H2O 2,4-dichloro-5-nitrobenzoic acid 1-2

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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